Ethyl 2,6-diisocyanatohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

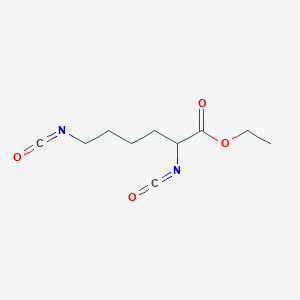

Ethyl 2,6-diisocyanatohexanoate (LDI), also known as (S)-ethyl 2,6-diisocyanatohexanoate (CAS: 45172-15-4), is a lysine-derived diisocyanate with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol. It is characterized by two isocyanate (-NCO) groups and an ethyl ester moiety, making it a versatile monomer for synthesizing polyurethanes, hydrogels, and biodegradable polymers . Key properties include:

Preparation Methods

Synthetic Routes

The synthesis of Ethyl 2,6-diisocyanatohexanoate typically involves the reaction of L-lysine derivatives with phosgene or triphosgene. This process requires careful control to ensure the correct stereochemistry and yield of the desired product.

Starting Materials:

- L-lysine ethyl ester : This is a crucial starting material, derived from L-lysine by converting it into its ethyl ester form.

- Phosgene or triphosgene : These are used as reagents to introduce the isocyanate groups.

Reaction Conditions:

- The reaction is performed under controlled conditions to prevent the formation of unwanted by-products.

- The use of a controlled environment ensures the correct stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production involves large-scale synthesis under stringent quality control measures. This includes:

Key Steps:

- Use of high-purity reagents : Ensures the purity and consistency of the final product.

- Advanced purification techniques : Techniques such as distillation or chromatography are used to achieve high purity levels necessary for biological testing.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the isocyanate groups, leading to diverse products with applications in materials science and pharmaceuticals.

Types of Reactions:

- Oxidation : Leads to the formation of oxidized derivatives.

- Reduction : Can modify the isocyanate groups to form amines.

- Substitution : Forms ureas or carbamates through nucleophilic substitution.

Common Reagents and Conditions:

- Oxidizing agents : Hydrogen peroxide.

- Reducing agents : Lithium aluminum hydride.

- Nucleophiles : Amines and alcohols.

- Reaction conditions : Controlled temperatures and inert atmospheres.

Research Outcomes

Research on this compound focuses on its applications in biomedicine, particularly in the synthesis of biocompatible polyurethane networks. These polymers are evaluated for their mechanical properties and biocompatibility in medical applications.

Key Findings:

- Biodegradability : The polymers derived from this compound exhibit promising biodegradability.

- Biocompatibility : The compound is considered relatively non-toxic, contributing to the biocompatibility of the resulting polymers.

- Tunable Properties : Mechanical properties can be fine-tuned by adjusting co-monomers.

Data Tables

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| Elongation at Break | Moderate |

| Biodegradability | Yes |

| Cytotoxicity | Low |

This table highlights the favorable properties of polyurethanes synthesized using this compound, making them suitable for biomedical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-diisocyanatohexanoate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.

Substitution Reactions: Can undergo nucleophilic substitution reactions with nucleophiles such as water, alcohols, and amines.

Polymerization: Can polymerize to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Amines: Reacts with amines to form ureas, often requiring a catalyst to proceed efficiently.

Water: Reacts with water to form carbon dioxide and amines, which can further react to form ureas.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed from polymerization reactions with polyols.

Scientific Research Applications

Scientific Research Applications

Ethyl 2,6-diisocyanatohexanoate is used in various scientific research applications:

- Chemistry: Synthesis of advanced materials, including polyurethanes and other polymers.

- Biology: Development of biomaterials for tissue engineering and regenerative medicine.

- Medicine: Controlled release of therapeutic agents in drug delivery systems.

- Industry: Production of coatings, adhesives, and sealants due to its reactive isocyanate groups.

Biomedical Applications and Case Studies

(S)-Ethyl 2,6-diisocyanatohexanoate is frequently used in the biomedical sector for the production of polyurethane . Several case studies highlight the compound's applications in biomedical fields:

- Polyurethane Scaffolds: Scaffolds made from (S)-ethyl 2,6-diisocyanatohexanoate supported cell adhesion and proliferation when tested with fibroblasts, showing promise for soft tissue repair applications.

- Drug Delivery Systems: It is used in formulating nanoparticles for targeted drug delivery, exhibiting controlled release profiles and enhanced solubility compared to traditional formulations.

- Chirality and Biological Activity: Investigations into the enantiomers of (S)-ethyl 2,6-diisocyanatohexanoate revealed significant differences in bioactivity, underscoring the importance of chirality in drug design.

This compound exhibits significant biological activity due to its chemical structure, which features two isocyanate groups. It can form covalent bonds with nucleophiles such as amino acids and proteins, facilitating the creation of peptide-like substances and bioconjugates that can be utilized in drug delivery systems and the development of biomedical devices.

Properties of Polyurethanes Derived from (S)-Ethyl 2,6-Diisocyanatohexanoate

Polyurethanes derived from (S)-Ethyl 2,6-diisocyanatohexanoate possess a combination of properties valuable for biomedical applications:

| Property | Value |

|---|---|

| Tensile Strength | High |

| Elongation at Break | Moderate |

| Biodegradability | Yes |

| Cytotoxicity | Low |

Mechanism of Action

The mechanism of action of ethyl 2,6-diisocyanatohexanoate involves its highly reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The reactivity of the isocyanate groups allows the compound to participate in various chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 2,6-Diisocyanatohexanoate (CAS: 4460-02-0)

- Molecular formula : C9H12N2O4 (MW: 212.21 g/mol) .

- Key differences : Replaces the ethyl ester group with a methyl ester, slightly reducing steric hindrance and altering solubility.

- Applications : Similar to LDI in polyurethane synthesis but less commonly used in biomedical applications due to faster hydrolysis rates .

2-Isocyanatothis compound (CAS: 69878-18-8)

- Molecular formula : C11H13N3O5 (MW: 267.24 g/mol) .

- Key differences : Contains three isocyanate groups (triisocyanate), enhancing cross-linking efficiency in polymer networks.

- Applications : Specialized in high-performance coatings and adhesives but less biocompatible than LDI .

1,6-Diisocyanatohexane (HMDI)

- Molecular formula : C8H12N2O2 (MW: 168.20 g/mol) .

- Key differences : Aliphatic diisocyanate without ester groups, leading to higher hydrophobicity and slower degradation.

- Applications : Industrial polyurethanes and elastomers, lacking the biodegradability of LDI-based polymers .

Methylene Diphenyl Diisocyanate (MDI)

- Molecular formula : C15H10N2O2 (MW: 250.25 g/mol) .

- Key differences : Aromatic structure with higher rigidity and toxicity, unsuitable for biomedical use.

- Applications : Rigid foams and construction materials .

Comparative Data Table

Performance in Drug Delivery Systems

- LDI : Forms pH-responsive micelles and hydrogels for controlled drug release (e.g., vancomycin and doxorubicin) . Slower drug release compared to dextrose-based gels due to cyclodextrin-like complexation .

- HMDI/MDI: Rarely used in drug delivery due to poor biocompatibility and non-degradability .

Biodegradability and Sustainability

Biological Activity

Ethyl 2,6-diisocyanatohexanoate, also known as (S)-Ethyl 2,6-diisocyanatohexanoate, is a compound with significant biological activity due to its unique chemical structure featuring two isocyanate groups. This article explores its biological properties, applications in research and medicine, synthesis methods, and relevant case studies.

- Molecular Formula : C10H14N2O4

- Molecular Weight : 226.23 g/mol

- CAS Number : 45172-15-4

This compound contains two isocyanate groups that confer high reactivity, making it suitable for various applications in polymer chemistry and bioconjugation processes. The compound can react with amines and alcohols to form stable urethanes and ureas, which are essential in the production of polyurethanes used in biomedical applications .

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophiles such as amino acids and proteins. This reactivity facilitates the creation of peptide-like substances and bioconjugates that can be utilized in drug delivery systems and the development of biomedical devices .

Applications in Medicine

- Drug Delivery Systems : The compound's ability to form stable conjugates with therapeutic agents enhances the efficacy and targeting of drugs.

- Biomedical Devices : Used in the synthesis of biodegradable polyurethanes for applications such as wound dressings and scaffolds for tissue engineering .

Synthesis Methods

This compound can be synthesized through several methods:

- From L-Lysine : The compound is often prepared by reacting L-lysine ethyl ester with isocyanates under controlled conditions. This method allows for high yields and purity .

- Polymerization Reactions : It can also participate in polymerization reactions to create polyurethanes, which are widely used in various industrial applications .

Study on Biodegradable Polyurethanes

A significant study investigated the use of this compound in synthesizing biodegradable polyurethanes. The research demonstrated that these materials could be effectively used as dermal analogues in artificial skin applications. In vivo studies indicated enhanced wound healing properties when these polyurethanes were employed in clinical settings .

Evaluation of Polyurethane Networks

Another study focused on the evaluation of polyurethane networks created using this compound. The findings revealed that the incorporation of hydroxyl groups within the polymer structure significantly affected the solubility and mechanical properties of the resulting material. Such modifications are crucial for developing materials suitable for medical applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O4 |

| Molecular Weight | 226.23 g/mol |

| CAS Number | 45172-15-4 |

| Biological Activity | Drug delivery systems, biomedical devices |

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances drug efficacy |

| Biomedical Devices | Used in wound dressings |

| Polymer Chemistry | Synthesis of polyurethanes |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 2,6-diisocyanatohexanoate (LDI), and how do they influence its handling in laboratory settings?

- Answer : Key properties include a density of 1.128 g/cm³, boiling point of 304.989°C at 760 mmHg, and refractive index of 1.495 . These properties necessitate careful handling: low-density solvents should be avoided during dissolution, and reactions should be conducted under anhydrous conditions due to the moisture sensitivity of isocyanate groups. Storage recommendations include airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis.

Q. Which spectroscopic methods are recommended for confirming the structural integrity of LDI, and what spectral signatures are critical?

- Answer : Fourier-transform infrared spectroscopy (FTIR) is essential for identifying the characteristic isocyanate (-NCO) stretch at ~2270 cm⁻¹. Nuclear magnetic resonance (NMR) can resolve the ethyl ester group (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂O) and the hexanoate backbone (δ ~1.3–1.7 ppm for CH₂ groups). Mass spectrometry (MS) confirms the molecular ion peak at m/z 226.23 .

Q. What methods are used to assess the purity of LDI, and how can researchers validate these measurements?

- Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity analysis (>98% as per specifications) . Titration of free isocyanate content using dibutylamine back-titration ensures quantitative assessment of reactive -NCO groups, minimizing side reactions in downstream applications.

Q. What are the recommended storage conditions for LDI to maintain its stability?

- Answer : Store LDI in sealed, moisture-free containers under nitrogen at 2–8°C. Exposure to humidity or elevated temperatures accelerates hydrolysis, forming urea derivatives. Stability tests should be conducted periodically using FTIR to monitor -NCO group integrity .

Advanced Research Questions

Q. How can the reactivity of LDI be controlled during copolymerization to achieve desired polymer architectures?

- Answer : Stoichiometric control of -NCO groups relative to hydroxyl or amine functional groups in co-monomers (e.g., dihydroxy carboxybetaine) ensures linear chain growth. Catalysts like dibutyltin dilaurate (0.01–0.1 wt%) accelerate urethane bond formation while minimizing side reactions. Evidence from polyurethane prodrug synthesis shows that stepwise addition of monomers at 60–80°C optimizes molecular weight distribution .

Q. What experimental approaches can be employed to study the pH-dependent drug release behavior of prodrug micelles synthesized using LDI?

- Answer : Dynamic light scattering (DLS) monitors micelle stability under varying pH (e.g., pH 5.0 vs. 7.4). Dialysis bag assays with UV-vis spectroscopy quantify drug release kinetics. For intracellular tracking, confocal microscopy with fluorescently tagged LDI copolymers can visualize pH-triggered disassembly in cancer cells .

Q. How does the stereochemistry of LDI (e.g., (S)-configuration) affect its reactivity in polymer synthesis?

- Answer : The (S)-configuration (as per IUPAC name ethyl (2S)-2,6-diisocyanatohexanoate) influences polymer crystallinity and degradation rates. Enantiopure LDI produces more ordered polyurethane networks, enhancing mechanical strength. Comparative studies with racemic mixtures are needed to isolate stereochemical effects on drug release profiles .

Q. What strategies mitigate premature crosslinking or side reactions when using LDI in step-growth polymerization?

- Answer : Slow monomer addition (<1 mL/min) prevents localized excess of -NCO groups. Solvent choice (e.g., dimethylformamide, DMF) improves solubility and reduces gelation. Post-polymerization capping of residual -NCO groups with methanol ensures terminal stability .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., boiling points) for LDI across different sources?

- Answer : Discrepancies may arise from variations in purity (e.g., ≥98% vs. technical grade) or measurement techniques (e.g., distillation vs. computational estimates). Researchers should replicate measurements under standardized conditions (e.g., ASTM methods) and cross-validate with structural analogs like hexamethylene diisocyanate .

Q. What safety protocols are recommended when handling LDI, based on toxicological data from analogous diisocyanates?

- Answer : Analogous diisocyanates (e.g., hexamethylene diisocyanate) require fume hood use, nitrile gloves, and respiratory protection (NIOSH-approved masks). Acute exposure protocols include immediate rinsing with water for skin/eye contact and medical monitoring for respiratory irritation. Toxicity studies recommend limiting airborne concentrations to <0.005 ppm .

Properties

CAS No. |

4254-76-6 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

ethyl 2,6-diisocyanatohexanoate |

InChI |

InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3 |

InChI Key |

IGWTZHMYJZZIGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCN=C=O)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.